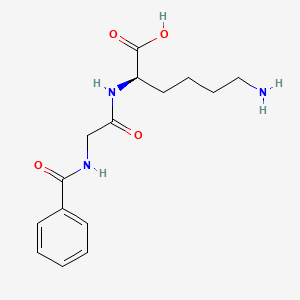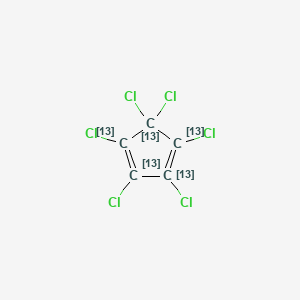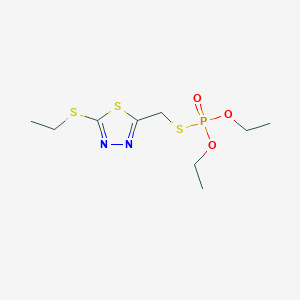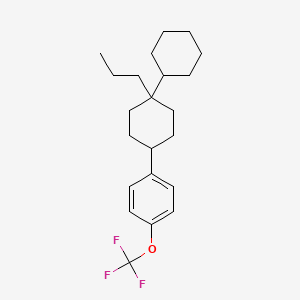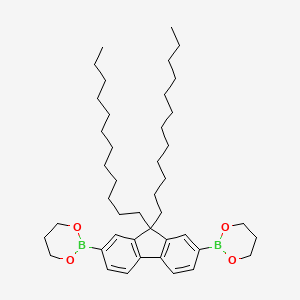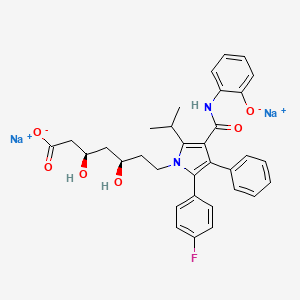
2-Hydroxy Atorvastatin-d5 Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy Atorvastatin-d5 Sodium Salt is a deuterated form of 2-Hydroxy Atorvastatin, which is an active metabolite of the widely used cholesterol-lowering drug, atorvastatin. This compound is primarily used in scientific research to study lipid metabolism and pharmacokinetic profiles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Atorvastatin-d5 Sodium Salt involves the incorporation of deuterium atoms into the atorvastatin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy Atorvastatin-d5 Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs .
Aplicaciones Científicas De Investigación
2-Hydroxy Atorvastatin-d5 Sodium Salt is used extensively in scientific research, including:
Mecanismo De Acción
2-Hydroxy Atorvastatin-d5 Sodium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels in the liver and an increase in the uptake of low-density lipoprotein (LDL) from the bloodstream . The molecular targets include the HMG-CoA reductase enzyme and various pathways involved in lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy Atorvastatin: The non-deuterated form of the compound.
Atorvastatin: The parent compound from which 2-Hydroxy Atorvastatin is derived.
Other Statins: Such as simvastatin, lovastatin, and rosuvastatin, which also inhibit HMG-CoA reductase.
Uniqueness
2-Hydroxy Atorvastatin-d5 Sodium Salt is unique due to its deuterated form, which provides enhanced stability and allows for more precise studies in mass spectrometry. This makes it a valuable tool in pharmacokinetic and metabolic research .
Propiedades
Fórmula molecular |
C33H33FN2Na2O6 |
|---|---|
Peso molecular |
618.6 g/mol |
Nombre IUPAC |
disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2/t24-,25-;;/m1../s1 |
Clave InChI |
KNVKONHBFPQVPI-LBDKHHEASA-L |
SMILES isomérico |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Na+].[Na+] |
SMILES canónico |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



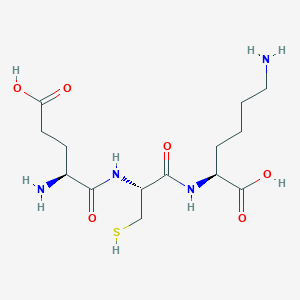
![1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane](/img/structure/B13827745.png)
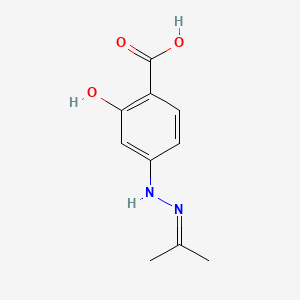
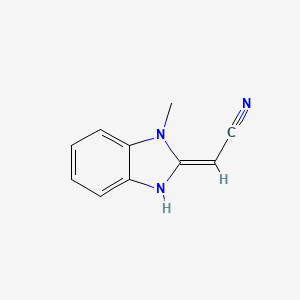
![2-amino-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13827758.png)



